N-(4-ethoxyphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
説明
N-(4-Ethoxyphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core fused with a pyridine ring and linked via a thioacetamide bridge to a 4-ethoxyphenyl group. This structure combines multiple pharmacophores: the triazolopyridazine scaffold is known for its role in kinase inhibition and nucleic acid binding, while the pyridin-2-yl and ethoxyphenyl moieties may enhance solubility and target specificity .
特性
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c1-2-28-15-8-6-14(7-9-15)22-18(27)13-29-19-11-10-17-23-24-20(26(17)25-19)16-5-3-4-12-21-16/h3-12H,2,13H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYRJWFNFQJLEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Formation of theTriazolo[4,3-b]Pyridazine Core
The triazolo-pyridazine scaffold is synthesized via a Huisgen-type cyclization between 3-aminopyridazine derivatives and nitrile precursors. For this compound:
- 3-Amino-6-hydrazinylpyridazine reacts with pyridine-2-carbonitrile under acidic conditions (HCl/EtOH, 80°C, 12 h) to yield 3-(pyridin-2-yl)-triazolo[4,3-b]pyridazine (Intermediate A).
- Key reaction parameters :
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Time | 12 h |
| Solvent | Ethanol |
| Catalyst | HCl (conc.) |
| Yield | 68–72% |
Characterization via ¹H NMR (DMSO-d₆): δ 9.12 (s, 1H, triazole-H), 8.72–8.65 (m, 2H, pyridinyl-H), 7.98–7.86 (m, 3H, pyridazine-H).
Coupling of the N-(4-Ethoxyphenyl) Moiety
The final step involves amide bond formation between the thioacetamide intermediate and 4-ethoxyaniline :
- 2-((Triazolo-pyridazin-6-yl)thio)acetic acid (activated as NHS ester) reacts with 4-ethoxyaniline in THF with DIPEA (2 eq.) at 0°C → 25°C.
- Purification : Column chromatography (SiO₂, EtOAc/hexane 3:7) yields the target compound as a white solid (mp 148–150°C).
Spectroscopic confirmation :
- IR (ATR) : 3276 cm⁻¹ (N-H stretch), 1664 cm⁻¹ (C=O amide), 1589 cm⁻¹ (C=N triazole).
- ¹³C NMR (75 MHz, CDCl₃): δ 167.8 (C=O), 156.3 (triazole-C), 140.1–113.2 (aromatic carbons), 63.1 (OCH₂), 14.5 (CH₃).
Scalability and Process Optimization
Large-Scale Synthesis Considerations
- Cyclization step : Transition from batch to flow chemistry improves yield reproducibility (72% → 78%).
- Thiolation : Microwave-assisted synthesis reduces reaction time from 6 h → 45 min (150°C, 300 W).
Comparative efficiency :
| Method | Time | Yield |
|---|---|---|
| Conventional | 6 h | 89% |
| Microwave | 45 min | 91% |
Analytical and Pharmacological Characterization
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 65:35, 1 mL/min):
- Retention time: 8.2 min
- Purity: ≥99.2% (UV 254 nm)
Drug-Likeness Profiling
| Parameter | Value |
|---|---|
| Molecular weight | 422.5 g/mol |
| LogP | 2.8 |
| H-bond donors | 2 |
| H-bond acceptors | 6 |
| PSA | 98.7 Ų |
Challenges and Alternative Pathways
Byproduct Formation in Thiolation
Competing oxidation to disulfides occurs under aerobic conditions (≈15% yield loss). Mitigation strategies:
- Strict N₂ atmosphere
- Addition of radical scavengers (e.g., BHT)
化学反応の分析
Types of Reactions
N-(4-ethoxyphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
科学的研究の応用
The biological applications of N-(4-ethoxyphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide have been explored in several studies:
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:
- In Vitro Studies : The compound has been tested against human cancer cell lines such as MGC-803 and HGC-27, demonstrating cytotoxic effects with IC50 values in the micromolar range. These findings suggest its potential as an anticancer agent .
Case Study 1: Anticancer Efficacy
A study conducted on a series of triazole derivatives including N-(4-ethoxyphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide reported promising results:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MGC-803 | 5.07 |
| Compound B | HGC-27 | 4.64 |
This data indicates that modifications to the compound's structure can lead to enhanced biological activity against specific cancer types .
Case Study 2: In Silico Docking Studies
Molecular docking studies have been employed to predict the binding affinity of N-(4-ethoxyphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-y)thio)acetamide with various targets implicated in cancer progression. These studies suggest that the compound may effectively inhibit targets such as protein kinases involved in cell signaling pathways .
作用機序
The mechanism of action of N-(4-ethoxyphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s uniqueness lies in its substitution pattern. Below are key comparisons with structurally related molecules:
Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide)
- Core : Shares the triazolo[4,3-b]pyridazine scaffold but lacks the pyridin-2-yl substituent.
- Substituents : A methyl group on the triazolo ring and an N-methylphenyl acetamide instead of the 4-ethoxyphenyl thioacetamide.
- Application : Functions as a Lin28 protein inhibitor, demonstrating the role of triazolopyridazine cores in RNA-binding protein modulation .
N-(4-Phenoxyphenyl)-2-((5-methyltriazino[5,6-b]indol-3-yl)thio)acetamide (Compound 24, ) Core: Triazinoindole instead of triazolopyridazine. Substituents: Phenoxyphenyl group and methyltriazinoindole. Relevance: Highlights how core heterocycle variations (indole vs. pyridazine) impact biological targeting, as triazinoindoles are often explored in anticancer research .
2-((3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid ()
- Core : Identical triazolopyridazine scaffold but lacks the acetamide and pyridin-2-yl group.
- Role : Serves as a precursor for synthesizing derivatives like the target compound, emphasizing the importance of the thioacetic acid intermediate in derivatization .
N-{3-[3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiazine-2-yl)acetamide ()
- Core : Same triazolopyridazine system but with pyridin-3-yl instead of pyridin-2-yl.
- Substituents : Thiazine-acetamide and meta-substituted phenyl group.
- Significance : Demonstrates how positional isomerism (pyridin-2-yl vs. pyridin-3-yl) alters electronic properties and binding interactions .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on formula C₂₁H₁₈N₆O₂S.
Research Findings
Key Insights from Analogues
Role of Ethoxy Group : The 4-ethoxyphenyl moiety in the target compound likely enhances metabolic stability compared to smaller groups (e.g., methyl in Lin28-1632) due to reduced oxidative metabolism .
Pyridin-2-yl vs. Pyridin-3-yl : Pyridin-2-yl’s ortho-nitrogen may facilitate hydrogen bonding with targets, unlike pyridin-3-yl’s meta-position, which could explain divergent biological activities in analogues like those in .
Thioacetamide Linker : The thioether bridge improves membrane permeability compared to oxygen-based linkers, as seen in the high cellular uptake of triazolopyridazine-thioacetamides .
Synthetic Feasibility : Purity levels >95% for similar compounds () suggest robust coupling methodologies, though bromine substituents (e.g., Compounds 25–27) may complicate synthesis due to steric effects .
生物活性
N-(4-ethoxyphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure that includes an ethoxyphenyl group and a thioacetamide moiety linked to a triazolopyridazine framework. This structural diversity suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to inhibit the growth of various pathogenic bacteria and fungi. The presence of the thioacetamide group may enhance these effects through increased lipophilicity and improved cell membrane penetration.
Anticancer Activity
Several studies have demonstrated that triazole derivatives possess anticancer properties. For example, a related compound showed potent antiproliferative effects against human cancer cell lines comparable to cisplatin, suggesting that N-(4-ethoxyphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide could exhibit similar effects . The mechanism may involve induction of apoptosis and inhibition of cell cycle progression.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory activity. Compounds containing thioacetamide groups have been reported to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
The biological activity of N-(4-ethoxyphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide likely involves multiple mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- Receptor Interaction : The ethoxyphenyl moiety may facilitate binding to specific receptors or proteins involved in signaling pathways.
- Genomic Impact : There is potential for this compound to influence gene expression related to cell growth and inflammation.
Study 1: Anticancer Activity
In a study evaluating a series of triazole derivatives, one compound demonstrated an IC50 value of 5 µM against the HT-29 colon cancer cell line. The study concluded that modifications in the side chains significantly impacted the anticancer efficacy .
Study 2: Antimicrobial Efficacy
Another research effort focused on the antibacterial properties of related thioamide compounds against Staphylococcus aureus and Escherichia coli. The lead compound exhibited an MIC (Minimum Inhibitory Concentration) of 12 µg/mL against S. aureus, indicating strong antibacterial activity .
Data Table: Biological Activities Overview
Q & A
Q. What are the key synthetic steps for synthesizing N-(4-ethoxyphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves three stages:
Core Formation : Cyclization of hydrazine derivatives with pyridin-2-yl aldehydes to construct the triazolopyridazine core .
Thioacetamide Coupling : Reaction of the core with thioacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
Final Acylation : Introduction of the 4-ethoxyphenyl group via nucleophilic substitution or coupling reactions .
Optimization : Critical parameters include temperature (60–120°C), solvent polarity (DMF/THF), and catalyst selection (e.g., Pd for cross-coupling). DOE (Design of Experiments) is recommended to balance yield (50–75%) and purity (>95%) .
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodological Answer :
- Structural Confirmation : Use ¹H/¹³C NMR to verify substituent positions and stereochemistry . High-resolution mass spectrometry (HRMS) validates molecular weight within ±2 ppm error .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures ≥98% purity. TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .
- Crystallography : X-ray diffraction resolves ambiguous structural features, particularly for the triazolopyridazine core .
Q. What initial biological screening approaches are recommended to assess its pharmacological potential?
- Methodological Answer :
- Target-Based Assays : Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence/colorimetric readouts (IC₅₀ determination) .
- Cell-Based Models : Cytotoxicity screening in cancer cell lines (e.g., MTT assay) and selectivity profiling against normal cells .
- ADME Prediction : Early-stage metabolic stability tests in liver microsomes and plasma protein binding assays to prioritize leads .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Discrepancies often arise from bioavailability or metabolic issues. Strategies include:
- Pharmacokinetic (PK) Profiling : Measure plasma concentration-time curves to assess absorption barriers .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites in serum .
- Formulation Adjustments : Improve solubility via co-solvents (e.g., PEG) or nanoencapsulation .
- Mechanistic Validation : Confirm target engagement in vivo using biomarkers (e.g., phospho-protein assays) .
Q. What strategies are effective in improving the metabolic stability of this triazolopyridazine derivative?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to reduce oxidative metabolism .
- Isotope Labeling : Deuterate labile C-H bonds (e.g., methyl groups) to slow CYP450-mediated degradation .
- Prodrug Design : Mask polar functionalities (e.g., acetamide) with ester linkages for sustained release .
- Stress Testing : Expose the compound to oxidative (H₂O₂), acidic (pH 1–3), and thermal (40–80°C) conditions to identify instability hotspots .
Q. How should structure-activity relationship (SAR) studies be designed to optimize its target binding affinity?
- Methodological Answer :
- Systematic Substituent Variation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
